

HPLC-ELSD method for quantification of Veratramine in Veratrum nigrum

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An HPLC-ELSD method provides a reliable and accurate approach for the quantification of **Veratramine** in Veratrum nigrum, a plant known for its diverse steroidal alkaloids. This application note details the methodology, quantitative data, and experimental protocols for researchers, scientists, and professionals in drug development. **Veratramine**, lacking a strong chromophore, is well-suited for detection by an Evaporative Light Scattering Detector (ELSD), which is independent of the analyte's optical properties.

Quantitative Data Summary

The performance of the HPLC-ELSD method for **Veratramine** quantification is summarized in the following tables.

Table 1: Method Validation Parameters

Parameter	Value
Linearity Range	0.36 - 3.6 μg[1]
Correlation Coefficient (r)	0.9998[1]
Average Recovery	100.9%[1]
Relative Standard Deviation (RSD) for Recovery	2.3% (n=6)[1]
Intra-day Precision (RSD)	< 5.0%[2]
Inter-day Precision (RSD)	< 5.0%



Experimental Protocols

This section provides a detailed protocol for the quantification of **Veratramine** in Veratrum nigrum using HPLC-ELSD.

Sample Preparation: Extraction

The following protocol describes the extraction of **Veratramine** from Veratrum nigrum plant material.

Materials:

- Dried and powdered Veratrum nigrum rhizomes
- Methanol
- Ultrasonic bath

Procedure:

- Weigh a precise amount of the powdered Veratrum nigrum rhizomes.
- Transfer the powder to a suitable flask.
- Add a specific volume of methanol to the flask.
- Perform ultrasonic extraction for a defined period to ensure efficient extraction of the alkaloids.
- After extraction, filter the solution to remove solid plant material.
- The filtrate is then collected for HPLC analysis.

HPLC-ELSD Analysis

This protocol outlines the chromatographic conditions for the separation and detection of **Veratramine**.

Instrumentation:



- High-Performance Liquid Chromatography (HPLC) system
- Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

Parameter	Condition
Analytical Column	Shim-pack ODS-C18 (4.6 mm x 250 mm, 4 μm)
Mobile Phase	Acetonitrile : Water (containing 0.1% triethylamine) (50:50, v/v)
Flow Rate	0.8 mL/min
Column Temperature	Ambient

ELSD Settings:

Parameter	Setting
Drift Tube Temperature	90 °C
Gas Flow Rate	2.5 L/min

Calibration Curve Preparation

A calibration curve is essential for the quantification of **Veratramine**.

Procedure:

- Prepare a stock solution of **Veratramine** standard of a known concentration.
- Perform serial dilutions of the stock solution to prepare a series of standard solutions with different concentrations.
- Inject each standard solution into the HPLC-ELSD system.

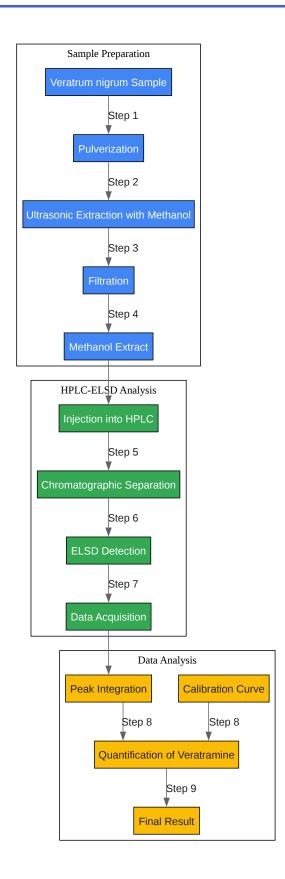


- Plot a graph of the logarithm of the peak area versus the logarithm of the concentration of the standard solutions.
- Perform a linear regression analysis to obtain the calibration curve and the correlation coefficient.

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of **Veratramine** in Veratrum nigrum.









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References

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